

2-Bromo-5-iodoanisole CAS number

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Compound of Interest

Compound Name: *2-Bromo-5-iodoanisole*

Cat. No.: *B1280884*

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An In-Depth Technical Guide to **2-Bromo-5-iodoanisole**

CAS Number: 755027-18-0

This technical guide provides a comprehensive overview of **2-Bromo-5-iodoanisole**, a key intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, a detailed synthesis protocol, and its applications, particularly in cross-coupling reactions.

Physicochemical Properties

2-Bromo-5-iodoanisole, also known as 2-Bromo-5-iodophenyl methyl ether, is a halogenated aromatic compound valued for its utility as a chemical building block.^[1] The differential reactivity of the bromine and iodine substituents allows for selective functionalization, making it a valuable precursor in the synthesis of complex molecules for pharmaceuticals and material science.^{[2][3]}

The quantitative data for **2-Bromo-5-iodoanisole** is summarized in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	755027-18-0	[1] [4] [5] [6] [7] [8]
Molecular Formula	C ₇ H ₆ BrIO	[1] [5]
Molecular Weight	312.93 g/mol	[1] [5]
Boiling Point	293.7 °C at 760 mmHg	[6]
Density	2.062 g/cm ³	[6]
Flash Point	131.4 °C	[6]
¹ H NMR (300 MHz, DMSO-d ₆)	δ 7.39 (d, J = 1.87 Hz, 1H), 7.34 (d, J = 8.11 Hz, 1H), 7.24 (dd, J = 8.11, 1.87 Hz, 1H), 3.86 (s, 3H)	[4] [6]
Storage Temperature	Room Temperature	[4]

Experimental Protocols

Synthesis of 2-Bromo-5-iodoanisole via Sandmeyer Reaction

A common synthetic route to **2-Bromo-5-iodoanisole** involves a Sandmeyer-type reaction starting from 4-Bromo-3-methoxyaniline.[\[4\]](#)[\[9\]](#) This procedure provides a high yield of the desired product.

Materials:

- 4-Bromo-3-methoxyaniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- Potassium Iodide (KI)
- Ethyl Acetate

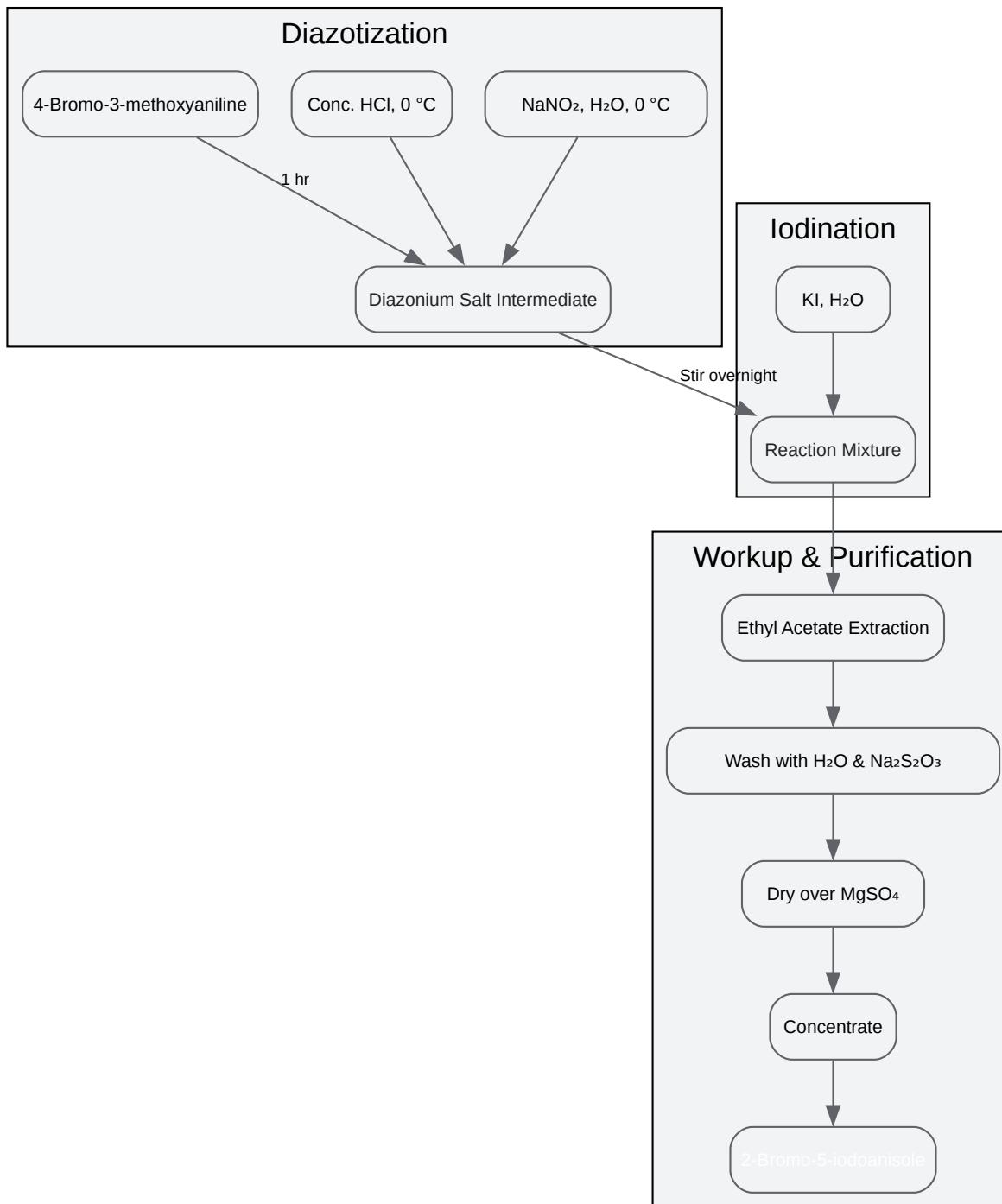
- 10% Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Anhydrous Magnesium Sulfate (MgSO_4)
- Deionized Water

Procedure:

- Dissolve 4-Bromo-3-methoxyaniline (0.50 mmol, 102 mg) in concentrated hydrochloric acid (10 mL) in a flask cooled to 0 °C in an ice bath.
- Slowly add an aqueous solution of sodium nitrite (0.65 mmol, 45 mg) in water (5 mL) to the mixture while maintaining the temperature at 0 °C.
- Stir the reaction for 1 hour at 0 °C to ensure the complete formation of the diazonium salt.
- To the diazonium salt solution, add an aqueous solution of potassium iodide (1.5 mmol, 249 mg) in water (5 mL).
- Allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.
- Extract the product from the aqueous mixture using ethyl acetate.
- Wash the organic phase sequentially with deionized water and a 10% sodium thiosulfate solution to remove any remaining iodine.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the final product, **2-bromo-5-iodoanisole**.^[4]

This protocol typically results in a high yield (around 94%) of the desired product.^[4]

Synthesis of 2-Bromo-5-iodoanisole

[Click to download full resolution via product page](#)Synthesis workflow for **2-Bromo-5-iodoanisole**.

Application in Suzuki-Miyaura Cross-Coupling

2-Bromo-5-iodoanisole is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] The higher reactivity of the C-I bond compared to the C-Br bond allows for selective functionalization at the 5-position. The following is a general protocol.

Materials:

- **2-Bromo-5-iodoanisole**
- Arylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3 , Cs_2CO_3)
- Solvent (e.g., Toluene, Dioxane, DMF)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- In a Schlenk flask under an inert atmosphere, combine **2-Bromo-5-iodoanisole** (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
- Add the palladium catalyst (typically 1-5 mol%).
- Add the degassed solvent to the flask.
- Heat the reaction mixture (typically between 80-110 °C) and monitor its progress using TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over a drying agent (e.g., Na_2SO_4 or MgSO_4), and concentrate.

- Purify the crude product by column chromatography to obtain the desired biaryl compound.

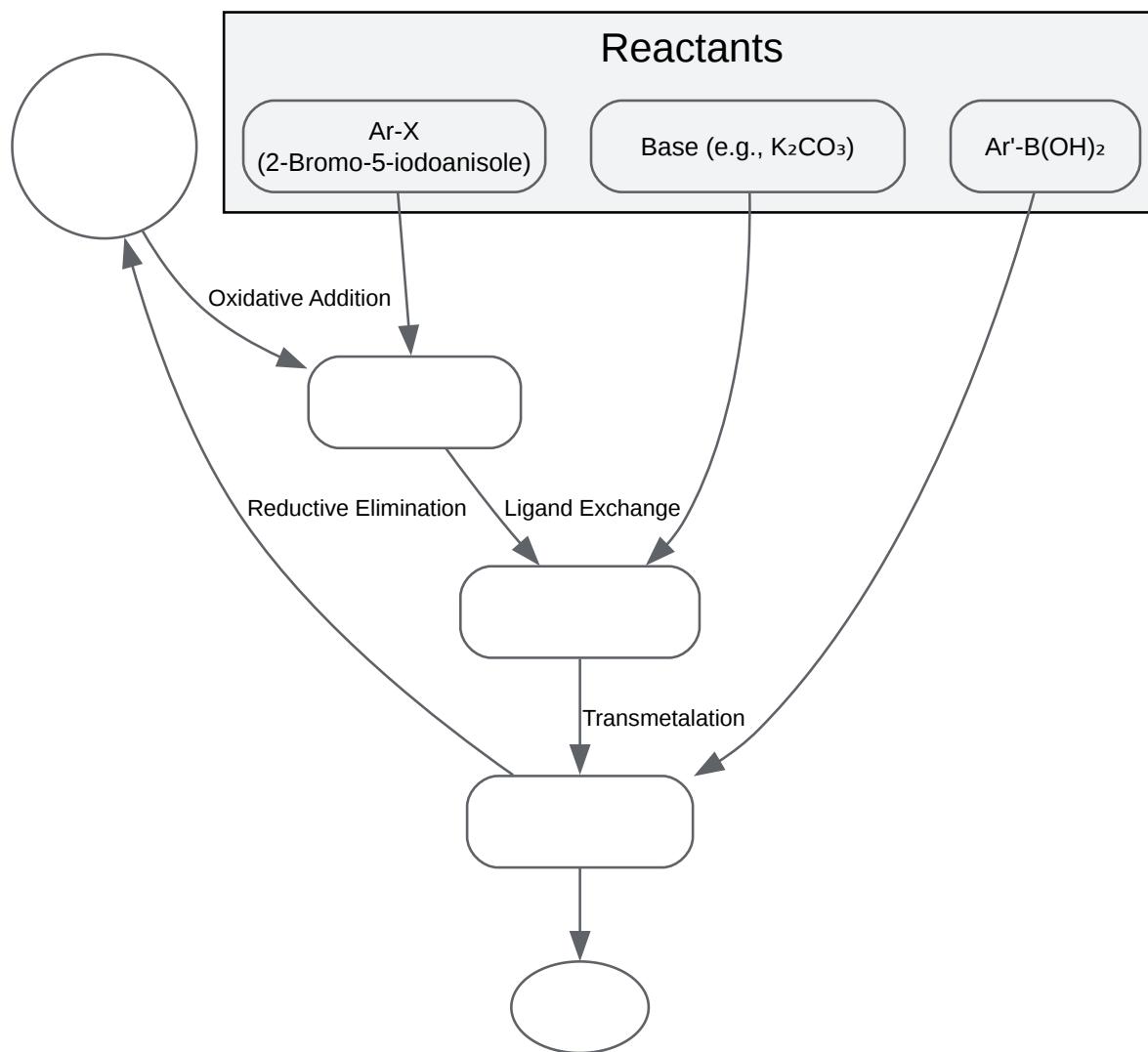
This selective coupling allows for the subsequent functionalization of the bromine atom in a further cross-coupling step, enabling the synthesis of complex, multi-substituted aromatic compounds.

Applications in Drug Discovery and Development

Halogenated aromatic compounds are fundamental building blocks in medicinal chemistry.[\[2\]](#) The presence of two different halogens on the anisole ring of **2-Bromo-5-iodoanisole** provides chemists with versatile handles for creating diverse molecular scaffolds.[\[3\]](#)

- Sequential Cross-Coupling: The differential reactivity of the C-I and C-Br bonds is the most significant feature of this molecule. The carbon-iodine bond is more susceptible to oxidative addition to a palladium(0) catalyst, allowing for selective reactions like Suzuki, Heck, or Sonogashira couplings at the iodo-position while leaving the bromo-position intact for subsequent transformations.[\[2\]](#)[\[10\]](#)
- Scaffold Development: This step-wise functionalization is crucial for building complex molecules often found in biologically active compounds and active pharmaceutical ingredients (APIs).[\[3\]](#)[\[11\]](#) It allows for the systematic exploration of the chemical space around a core structure, which is essential for refining structure-activity relationships (SAR) in drug discovery programs.[\[3\]](#)
- Kinase Inhibitors: Thiazole derivatives, which can be synthesized from halogenated precursors, are key components in the development of kinase inhibitors for cancer therapy and inhibitors for enzymes like Glycogen Synthase Kinase 3 (GSK-3), which is implicated in neurodegenerative diseases.[\[12\]](#)

Catalytic Cycle of Suzuki-Miyaura Coupling



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Generalized Suzuki-Miyaura cross-coupling cycle.

Safety and Handling

As with all halogenated organic compounds, **2-Bromo-5-iodoanisole** should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Bromo-5-iodoanisole (CAS 755027-18-0) is a highly valuable and versatile intermediate in modern organic synthesis. Its distinct physicochemical properties, particularly the presence of two different halogen atoms with differential reactivity, make it an ideal building block for the construction of complex molecular architectures. The detailed synthetic and application protocols provided in this guide underscore its importance for researchers and professionals dedicated to advancing the fields of pharmaceutical discovery and material science.

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